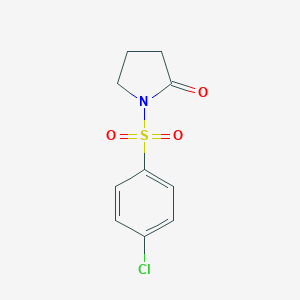

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one

Overview

Description

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one, commonly known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. CPSP is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

The mechanism of action of CPSP is not fully understood, but it is believed to act as a sodium channel blocker, which can reduce the excitability of neurons and prevent the spread of seizures. CPSP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which can contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

CPSP has been shown to have a range of biochemical and physiological effects, including reducing the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPSP has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPSP is its relatively simple synthesis method, which allows for large-scale production of the compound. CPSP also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of CPSP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on CPSP. One area of research is the development of new drugs based on the structure of CPSP. Another area of research is the investigation of the mechanism of action of CPSP, which could lead to a better understanding of its potential applications in medicine. Additionally, CPSP could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.

Scientific Research Applications

CPSP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. CPSP has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.

properties

CAS RN |

73096-15-8 |

|---|---|

Product Name |

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one |

Molecular Formula |

C10H10ClNO3S |

Molecular Weight |

259.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonylpyrrolidin-2-one |

InChI |

InChI=1S/C10H10ClNO3S/c11-8-3-5-9(6-4-8)16(14,15)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |

InChI Key |

MNKFPWSNHAGXGA-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)